Methyl 5-(4-fluorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14768592
Molecular Formula: C18H16FN3O5S
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16FN3O5S |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | methyl 5-(4-fluorophenyl)-2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C18H16FN3O5S/c1-25-14-9-12(27-22-14)7-8-13(23)20-18-21-15(17(24)26-2)16(28-18)10-3-5-11(19)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,20,21,23) |
| Standard InChI Key | VDSMTCCGSCPRDX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NOC(=C1)CCC(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)F)C(=O)OC |
Introduction
Methyl 5-(4-fluorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, an oxazole moiety, and a fluorophenyl group. Its molecular formula is C18H16FN3O5S, with a molecular weight of approximately 417.4 g/mol. This compound is of interest in medicinal chemistry and pharmacology due to its unique structure, which allows for interactions with various biological targets.
Structural Features
The compound's structure includes several key components:
-
Thiazole Ring: A five-membered ring containing sulfur and nitrogen, which is a common motif in many biologically active compounds.
-
Oxazole Moiety: A five-membered ring containing oxygen and nitrogen, known for its presence in various natural products and pharmaceuticals.
-
Fluorophenyl Group: A phenyl ring with a fluorine substituent, which can influence the compound's reactivity and biological activity.
Biological Activities and Potential Applications
Research into the biological activities of Methyl 5-(4-fluorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is ongoing. The compound's unique structure suggests potential applications in drug development, particularly in areas where thiazole and oxazole derivatives have shown promise, such as antimicrobial, anti-inflammatory, or anticancer therapies.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-(4-fluorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate | Thiazole, oxazole, fluorophenyl | Complex structure with potential for diverse biological interactions |
| Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate | Similar oxazole moiety, different phenyl substitution | Lacks fluorine, different phenyl substitution pattern |
| N-(4-fluorophenyl)-2-(4-hydroxy-2-pyridinyl)-1,3-thiazole | Thiazole with pyridine substitution | No oxazole component, simpler structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume